molecular formula C23H27N5O4 B232612 4-Carboxymethylphenylalanine CAS No. 140233-60-9

4-Carboxymethylphenylalanine

Cat. No. B232612
CAS RN: 140233-60-9
M. Wt: 223.22 g/mol
InChI Key: LJHYWUVYIKCPGU-VIFPVBQESA-N
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Description

4-Carboxymethylphenylalanine is a phenylalanine derivative that is phenylalanine substituted by a carboxymethyl group at position 4 . It has a molecular formula of C11H13NO4 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized using simple nucleophilic substitution reactions . Additionally, transcriptomic analysis has been used to understand the essential metabolic nodes in the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenylalanine core with a carboxymethyl group at the 4-position . The average mass is 223.225 Da and the monoisotopic mass is 223.084457 Da .

Scientific Research Applications

  • Phosphotyrosyl Mimetics in Signal Transduction Studies : 4-(Carboxymethyl)phenylalanine and its α,α-difluoro homologue have been identified as phosphotyrosyl mimetics. These compounds are useful in synthesizing inhibitors for signal transduction pathways, including SH2 domains, PTP domains, and protein-tyrosine phosphatases (Yao et al., 1999).

  • PEGylation and Protein Incorporation Studies : 4-Acetylphenylalanine, an analog of 4-Carboxymethylphenylalanine, has been studied for its role in PEGylation to enhance peptide solubility and stability. Its incorporation into endogenous proteins was assessed in an in vitro experiment with primary male rat hepatocytes (Maxwell et al., 2017).

  • Photoactive Amino Acid for Peptide-Protein Interaction Studies : The synthesis of p-(4-hydroxybenzoyl)phenylalanine, a photoactive amino acid, is used to study interactions between bioactive peptides and their receptors (Wilson et al., 1997).

  • Design of Peptides for Topographical Control : Isomers of α,β-dimethylphenylalanine are synthesized for the topographical design of peptides, offering insights into peptide and protein design (Kazmierski et al., 1994).

  • Self-Assembling Behavior in Supramolecular Chemistry : Modified phenylalanine, such as diphenylalanine, forms distinct microstructures, indicating its role in applications like energy storage, biosensing, and drug delivery (Pellach et al., 2016).

  • Role in Xenobiotic Biotransformation : Phenylalanine 4-monooxygenase, involved in metabolizing compounds like this compound, plays a role in the sulfoxidation of thioether drugs, with implications in disease susceptibility (Steventon & Mitchell, 2009).

  • Photochemical Control of Enzyme Activity : A hydrophilic azobenzene-bearing amino acid, 4'-carboxyphenylazophenylalanine, has been synthesized for the investigation of photochemical regulation of enzyme activity (Nakayama et al., 2005).

  • Investigation in Opiate Receptor Probes : L-carboranylalanine, a phenylalanine analog, has been used as a structural probe for the opiate receptor, highlighting its importance in receptor-ligand interaction studies (Eberle et al., 1977).

  • Self-Assembling Behavior in Peptide Synthesis : The self-assembling behavior of modified aromatic amino acids like phenylalanine is crucial in peptide synthesis due to efficient aromatic-aromatic interactions (Singh et al., 2020).

  • Design of Noncovalent Trypsin Inhibitors : The analogs of this compound have been used in the design of noncovalent serine protease inhibitors, providing insights into enzyme-inhibitor interactions (Nakamura et al., 1995).

Future Directions

While specific future directions for 4-Carboxymethylphenylalanine were not found, there are general trends in the field of drug development that could apply. For example, there is a focus on developing pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials . Additionally, peptide-drug conjugates are being explored for targeted cancer therapy .

properties

IUPAC Name

(2S)-2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHYWUVYIKCPGU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930751
Record name 4-(Carboxymethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

140233-60-9
Record name 4-Carboxymethylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140233609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Carboxymethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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